Cas no 77201-15-1 (3-Amino-N-cyclohexylbenzamide)

3-Amino-N-cyclohexylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-N-cyclohexylbenzamide
- 3-Amino-benzoesaeure-cyclohexylamid
- 3-amino-benzoic acid cyclohexylamide
- 3-Amino-N-cyclohexyl-benzamid
- 3-Amino-N-cyclohexyl-benzamide
- DTXSID40514075
- CDA20115
- BS-29604
- CS-0205498
- BB 0246460
- F21175
- 77201-15-1
- AKOS000111775
- GKUCHYKDKUUYTR-UHFFFAOYSA-N
- MFCD08721753
- SCHEMBL7233871
- STL067390
-
- MDL: MFCD08721753
- Inchi: InChI=1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16)
- InChI Key: GKUCHYKDKUUYTR-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(C(NC2CCCCC2)=O)=C1
Computed Properties
- Exact Mass: 218.14200
- Monoisotopic Mass: 218.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
- XLogP3: 2.3
Experimental Properties
- PSA: 55.12000
- LogP: 3.30340
3-Amino-N-cyclohexylbenzamide Security Information
3-Amino-N-cyclohexylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Amino-N-cyclohexylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A596440-100mg |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 100mg |
$ 64.00 | 2023-04-19 | ||
A2B Chem LLC | AH59354-1g |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 95% | 1g |
$97.00 | 2024-04-19 | |
Crysdot LLC | CD12032234-10g |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 95+% | 10g |
$470 | 2024-07-24 | |
Crysdot LLC | CD12032234-5g |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 95+% | 5g |
$339 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276168-1g |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 98% | 1g |
¥1148.00 | 2024-07-28 | |
Apollo Scientific | OR52661-5g |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 5g |
£430.00 | 2023-09-02 | ||
Chemenu | CM315399-5g |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 95% | 5g |
$320 | 2023-02-01 | |
abcr | AB543586-5g |
3-Amino-N-cyclohexylbenzamide; . |
77201-15-1 | 5g |
€450.00 | 2025-02-16 | ||
abcr | AB543586-10 g |
3-Amino-N-cyclohexylbenzamide; . |
77201-15-1 | 10g |
€756.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A186541-5g |
3-Amino-N-cyclohexylbenzamide |
77201-15-1 | 95% | 5g |
¥4429.90 | 2023-09-04 |
3-Amino-N-cyclohexylbenzamide Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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4. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 3-Amino-N-cyclohexylbenzamide
Professional Introduction to 3-Amino-N-cyclohexylbenzamide (CAS No. 77201-15-1)
3-Amino-N-cyclohexylbenzamide is a significant compound in the field of pharmaceutical chemistry, widely recognized for its potential applications in drug discovery and development. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 77201-15-1, has garnered attention due to its unique structural properties and biological activities. The benzamide moiety combined with the cyclohexylamino group provides a versatile scaffold for designing molecules with enhanced pharmacological profiles.
The synthesis and characterization of 3-Amino-N-cyclohexylbenzamide have been extensively studied, with recent advancements focusing on optimizing its production methods and exploring its therapeutic potential. Modern synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed reactions, have improved the efficiency and yield of this compound, making it more accessible for further research.
In recent years, 3-Amino-N-cyclohexylbenzamide has been investigated for its role in modulating various biological pathways. Its benzamide core is known to interact with enzymes and receptors, making it a valuable candidate for developing drugs targeting neurological disorders, inflammation, and cancer. Preliminary studies have shown promising results in preclinical models, suggesting its potential as an anticonvulsant and anti-inflammatory agent.
The structural flexibility of 3-Amino-N-cyclohexylbenzamide allows for modifications that can enhance its binding affinity and selectivity. Researchers have explored derivatives of this compound, incorporating different substituents to fine-tune their pharmacokinetic properties. These modifications have led to the discovery of novel analogs with improved solubility, bioavailability, and reduced toxicity.
The pharmacological effects of 3-Amino-N-cyclohexylbenzamide are attributed to its ability to inhibit specific enzymes involved in disease pathways. For instance, studies have demonstrated its potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Additionally, its interaction with neurotransmitter receptors has been linked to potential applications in treating cognitive disorders.
The chemical properties of 3-Amino-N-cyclohexylbenzamide, such as its stability under various conditions and compatibility with different solvents, make it a suitable candidate for formulation into various drug delivery systems. Advanced drug delivery technologies, including nanoparticles and liposomes, have been employed to enhance the bioavailability and targeted delivery of this compound.
Ongoing research is focused on elucidating the mechanisms of action of 3-Amino-N-cyclohexylbenzamide at a molecular level. Techniques such as X-ray crystallography and computational modeling are being used to understand how this compound interacts with biological targets. These insights are crucial for designing more effective drugs with fewer side effects.
The future prospects of 3-Amino-N-cyclohexylbenzamide in pharmaceutical applications are promising. As our understanding of disease mechanisms continues to evolve, new opportunities for utilizing this compound are likely to emerge. Collaborative efforts between academic researchers and industry professionals are essential for translating these findings into clinical therapies that benefit patients worldwide.
In conclusion, 3-Amino-N-cyclohexylbenzamide (CAS No. 77201-15-1) represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile biological activities make it a valuable tool for drug discovery and development. With continued research and innovation, this compound holds great potential for addressing various health challenges in the future.
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